N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide
Description
N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrolidine ring substituted with hydroxymethyl and dimethyl groups, and an ethylsulfonylphenylmethyl moiety attached to the nitrogen atom of the pyrrolidine ring.
Properties
IUPAC Name |
N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-24(22,23)15-7-5-6-14(8-15)9-18-16(21)19-10-13(2)17(3,11-19)12-20/h5-8,13,20H,4,9-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZJHQSSYJMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)CNC(=O)N2CC(C(C2)(C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of Hydroxymethyl and Dimethyl Groups: The hydroxymethyl and dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides or alcohols.
Attachment of the Ethylsulfonylphenylmethyl Group: This step involves the reaction of the pyrrolidine derivative with an ethylsulfonylphenylmethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The ethylsulfonylphenylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe to study the interactions of pyrrolidine derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it might exhibit pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The ethylsulfonylphenylmethyl group may enhance binding affinity or specificity, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide
- N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxylate
- N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-thiocarboxamide
Uniqueness
N-[(3-ethylsulfonylphenyl)methyl]-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide is unique due to the specific combination of functional groups and the overall molecular architecture. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
